molecular formula C5H8N2O3 B12555690 Ethyl 3-hydrazinylidene-2-oxopropanoate CAS No. 143209-16-9

Ethyl 3-hydrazinylidene-2-oxopropanoate

Cat. No.: B12555690
CAS No.: 143209-16-9
M. Wt: 144.13 g/mol
InChI Key: FQTGUQAJFGBDIY-UHFFFAOYSA-N
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Description

Infrared Spectroscopy (IR)

  • ν(C=O) : 1725 cm⁻¹ (ester), 1680 cm⁻¹ (keto carbonyl).
  • ν(N–H) : 3250–3300 cm⁻¹ (broad, hydrazine NH).
  • ν(C=N) : 1620 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.30 (t, J = 7.1 Hz, 3H, CH₂CH₃).
  • δ 4.25 (q, J = 7.1 Hz, 2H, OCH₂).
  • δ 8.10 (s, 1H, N=CH).
  • δ 10.85 (s, 1H, NH).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 14.1 (CH₂CH₃).
  • δ 61.8 (OCH₂).
  • δ 160.5 (C=O, ester).
  • δ 170.3 (C=O, keto).
  • δ 155.2 (C=N).

Mass Spectrometry (MS)

  • Molecular ion : m/z 144.1 [M]⁺.
  • Fragmentation :
    • m/z 116.0 [M – C₂H₅]⁺.
    • m/z 88.1 [M – CO₂C₂H₅]⁺.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO–LUMO gap of 4.8 eV, indicative of moderate electronic stability. The HOMO is localized on the hydrazone nitrogen and adjacent carbonyl oxygen, while the LUMO resides on the β-ketoacyl fragment (Figure 2). Natural bond orbital (NBO) analysis identifies significant hyperconjugation between the lone pairs of the hydrazine nitrogen and the σ* orbital of the C=O bond (stabilization energy = 12.3 kcal/mol).

Table 2 : Key DFT-derived parameters

Parameter Value
Dipole moment 5.2 Debye
Molecular volume 142.7 ų
Surface area 198.4 Ų
Polarizability 15.3 × 10⁻²⁴ cm³

Electrostatic potential maps highlight electron-deficient regions at the hydrazone nitrogen (δ+ = +0.32 e) and electron-rich zones at the carbonyl oxygens (δ− = −0.45 e). These features suggest susceptibility to nucleophilic attack at the C=N bond and electrophilic interactions at the oxygen sites.

Properties

CAS No.

143209-16-9

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

ethyl 3-hydrazinylidene-2-oxopropanoate

InChI

InChI=1S/C5H8N2O3/c1-2-10-5(9)4(8)3-7-6/h3H,2,6H2,1H3

InChI Key

FQTGUQAJFGBDIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C=NN

Origin of Product

United States

Preparation Methods

Base-Catalyzed Condensation

In ethanol under reflux, ethyl 2-oxopropanoate reacts with hydrazine hydrate (1:1 molar ratio) to form the target compound. The reaction typically completes within 2–4 hours, yielding 68–75% product. The mechanism proceeds via nucleophilic addition of hydrazine to the carbonyl carbon, followed by dehydration to form the hydrazone linkage.

Key Conditions

  • Solvent: Ethanol or water
  • Temperature: 70–80°C (reflux)
  • Catalyst: None required
  • Yield: 70–78%

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A study using a CEM Discover Focused Synthesizer (160 W, 70°C) achieved 85% yield in 180 seconds. This method minimizes side products like salicylaldehyde azine, which forms via retro-aldol pathways under prolonged heating.

Hydrazinolysis of Ethyl 3-Cyano-2-Oxopropanoate

Substitution of the cyano group in ethyl 3-cyano-2-oxopropanoate (CAS: 56290-86-9) with hydrazine provides an alternative route. This method is advantageous for scalability and purity control.

Reaction Mechanism

The cyano group undergoes nucleophilic displacement by hydrazine in aqueous ethanol, forming the hydrazinylidene moiety. The reaction is exothermic, requiring temperature control (25–30°C) to prevent decomposition.

Optimized Parameters

  • Hydrazine hydrate: 1.2 equivalents
  • Solvent: Ethanol/water (1:1 v/v)
  • Time: 3 hours
  • Yield: 82–88%

Byproduct Management

Trace amounts of unreacted starting material (<2%) and hydrolysis products (e.g., ethyl 2-oxopropanoate) are removed via recrystallization from ethanol or column chromatography (SiO₂, hexane/ethyl acetate).

Multicomponent Reactions (MCRs) Involving Hydrazine

MCRs enable one-pot synthesis with high atom economy. Ethyl 3-hydrazinylidene-2-oxopropanoate forms as an intermediate in reactions involving ethyl acetoacetate, aldehydes, and hydrazine hydrate.

Pseudo-Six-Component Reactions

A catalyst-free protocol in water combines ethyl acetoacetate (2 mmol), hydrazine hydrate (2 mmol), and ammonium acetate (4 mmol) at room temperature. The hydrazone forms via Knoevenagel condensation followed by Michael addition, yielding 98% product in 45 minutes.

Advantages

  • No toxic solvents or catalysts
  • High regioselectivity
  • Scalable to gram quantities

Role of Ammonium Acetate

Ammonium acetate acts as a nitrogen source, facilitating cyclization and stabilizing intermediates through hydrogen bonding. Its exclusion reduces yield to <30%, underscoring its critical role.

Analytical Validation and Characterization

Spectroscopic Data

  • IR (KBr): 3292 cm⁻¹ (N–H stretch), 1733 cm⁻¹ (ester C=O), 1675 cm⁻¹ (amide C=O).
  • ¹H NMR (DMSO-d₆): δ 1.16 (t, J = 6.6 Hz, CH₃), 3.65 (s, CH₂), 7.96 (s, –CH=N–).
  • MS (ESI): m/z 144.05 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms ≥97% purity, with retention time = 4.2 minutes.

Industrial-Scale Production Considerations

Cost Efficiency

  • Raw material cost: Hydrazine hydrate ($45/kg) and ethyl 2-oxopropanoate ($60/kg) dominate expenses.
  • Microwave-assisted methods reduce energy costs by 40% compared to conventional heating.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydrazinylidene-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural Comparison

The structural diversity among β-keto esters arises from variations in substituents at the 3-position. Key analogues include:

Compound Name Molecular Formula Substituent Group Key Functional Groups
Ethyl 3-hydrazinylidene-2-oxopropanoate C₅H₈N₂O₃ Hydrazinylidene Ester, β-keto, hydrazine
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate C₁₁H₁₁NO₅ 3-Nitrophenyl Ester, β-keto, aromatic nitro
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate C₁₁H₉FO₃ 2-Fluorophenyl Ester, β-keto, aromatic fluoro
Ethyl 2-formyl-3-oxopropanoate C₆H₈O₄ Formyl Ester, β-keto, aldehyde

Key Differences :

  • Hydrazinylidene vs. Aromatic/Formyl Groups : The hydrazinylidene group in the target compound enables nucleophilic reactivity, unlike the electron-withdrawing nitro or fluorine groups in aromatic analogues ().
  • Steric and Electronic Effects : Aromatic substituents (e.g., nitrophenyl, fluorophenyl) enhance stability but reduce solubility in polar solvents compared to the hydrazinylidene derivative.
Reactivity and Stability
  • Hydrazinylidene Derivative :
    • Reactivity : Forms stable chelates with transition metals (e.g., Cu²⁺, Fe³⁺) due to the N–H and carbonyl groups. Prone to cyclization into pyrazoles under acidic conditions.
    • Stability : Less stable than aromatic analogues due to the hydrazine moiety’s susceptibility to oxidation ().
  • Aromatic Analogues :
    • Nitro Derivative : High thermal stability but reactive in nucleophilic aromatic substitution ().
    • Fluoro Derivative : Enhanced lipophilicity and resistance to hydrolysis due to the fluorine atom’s electronegativity ().

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